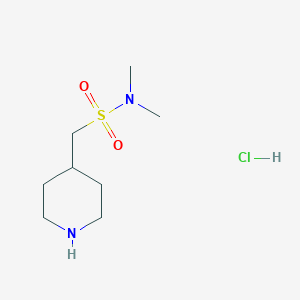
1-(5-氯-2-羟基苄基)哌啶-3-醇
描述
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计中的药理学意义
哌啶衍生物,如1-(5-氯-2-羟基苄基)哌啶-3-醇,在制药行业中至关重要。 它们存在于二十多种药物类别中,由于其结构的多功能性和生物活性,在药物设计中发挥着重要作用 。该化合物的结构允许与各种生物靶标相互作用,使其成为开发新药物的宝贵支架。
抗癌应用
哌啶核通常存在于具有抗癌特性的化合物中。 研究表明,哌啶衍生物可以抑制癌细胞的生长,可用于合成化疗剂 。1-(5-氯-2-羟基苄基)哌啶-3-醇中的氯和羟基苄基基团可能增强这些特性,从而导致新型抗癌药物。
神经保护和抗阿尔茨海默病的潜力
哌啶衍生物已显示出作为神经保护剂和治疗阿尔茨海默病等神经退行性疾病的潜力。 该化合物能够跨越血脑屏障,并有可能与神经受体和酶相互作用,使其成为针对认知障碍的药物开发候选药物 。
镇痛和抗炎特性
具有哌啶部分的化合物因其镇痛和抗炎作用而被使用。 1-(5-氯-2-羟基苄基)哌啶-3-醇的结构特征表明,它可以用于探索其缓解疼痛和减少炎症的潜力,从而有助于治疗各种慢性疾病 。
抗菌和抗真菌功效
哌啶环系与抗菌和抗真菌活性有关。 如1-(5-氯-2-羟基苄基)哌啶-3-醇等衍生物可以合成并针对一系列细菌和真菌菌株进行测试,以开发新型抗生素和抗真菌剂 。
心血管药物开发
哌啶衍生物已知表现出心血管作用,包括作为降压剂。 1-(5-氯-2-羟基苄基)哌啶-3-醇的独特结构可能为创建可以控制血压和其他心血管疾病的药物提供新的途径 。
抗病毒和抗疟疾研究
对哌啶衍生物的研究表明,在开发抗病毒和抗疟疾药物方面具有潜力。 所讨论的化合物可以针对其对病毒和疟疾寄生虫的功效进行研究,从而有助于全球健康计划 。
化学合成和有机化学
在有机化学中,哌啶衍生物被用作合成复杂分子的构建块。 1-(5-氯-2-羟基苄基)哌啶-3-醇中的特定官能团使其成为构建各种有机化合物的宝贵试剂,这些化合物在各个领域具有潜在应用 。
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to express various effects such as antiaggregatory and antioxidant effects . They also target enzymes like cholinesterase and beta secretase .
Biochemical Pathways
Result of Action
Piperidine derivatives have been found to express various effects such as antiaggregatory and antioxidant effects .
生化分析
Biochemical Properties
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, exhibiting dual cholinesterase inhibition . This interaction is crucial in the context of neuropharmacology, where cholinesterase inhibitors are used to manage conditions like Alzheimer’s disease. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the beta secretase enzyme, which plays a role in the production of amyloid-beta peptides implicated in Alzheimer’s disease . By inhibiting this enzyme, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol can potentially reduce the formation of amyloid plaques, thereby influencing cellular processes related to neurodegeneration.
Molecular Mechanism
At the molecular level, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as cholinesterase and beta secretase . The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced amyloid plaque formation . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
属性
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-10-3-4-12(16)9(6-10)7-14-5-1-2-11(15)8-14/h3-4,6,11,15-16H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWOVTMLVYKQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride](/img/structure/B1487382.png)




![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)




![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)


